2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid
Description
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a synthetic amino acid derivative featuring a 1,2,4-triazole moiety at the C4 position of a branched butanoic acid backbone. The compound’s structure combines a carboxylic acid group at C1, a methyl-substituted amino group at C2, and a 1,2,4-triazol-1-yl group at C4 (Figure 1). This unique arrangement confers distinct physicochemical properties, including polarity from the carboxylic acid and hydrogen-bonding capacity from the triazole and amino groups.
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-amino-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-7(8,6(12)13)2-3-11-5-9-4-10-11/h4-5H,2-3,8H2,1H3,(H,12,13) |
InChI Key |
FAWMMXJGXMRFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=NC=N1)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts, such as copper (I) iodide, in the presence of a base like sodium ascorbate.
Introduction of the Amino and Methyl Groups: The amino and methyl groups can be introduced through nucleophilic substitution reactions. For instance, the amino group can be introduced by reacting the triazole derivative with an amine, while the methyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its triazole moiety, which can interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of other triazole derivatives, which have applications in agriculture as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can bind to receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Triazole vs. Pyrazole Derivatives
- 2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide (): Replaces the triazole with a pyrazole ring. Pyrazole lacks the third nitrogen atom in the triazole, reducing its hydrogen-bonding capacity and basicity. This substitution may alter pharmacokinetic properties, such as membrane permeability.
- Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)-2-butenoate (): Features an α,β-unsaturated ester backbone instead of a saturated carboxylic acid.
Triazole vs. Thiazole Derivatives
- 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (): Integrates a thiazole ring, which introduces sulfur-based aromaticity. Thiazoles are less basic than triazoles but exhibit stronger π-stacking interactions, which could enhance binding to aromatic biological targets.
Backbone and Functional Group Variations
*Calculated based on molecular formula C7H11N4O2.
Physicochemical and Reactivity Profiles
- Polarity and Solubility: The carboxylic acid group in the target compound enhances water solubility compared to ester or amide derivatives (e.g., ).
- Metal Coordination: The triazole moiety is a known ligand for transition metals (e.g., Cd(II), Cu(II) in ). Compared to 4-(1H-1,2,4-triazol-1-yl)benzoic acid, the aliphatic backbone of the target compound may reduce rigidity, affecting metal-binding geometry.
- Biological Activity : Thiazole-triazole hybrids () exhibit anticancer activity, suggesting that the target compound’s triazole group could confer similar bioactivity if paired with appropriate pharmacophores.
Biological Activity
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 170.216 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.
Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazole derivatives are known to inhibit the growth of various pathogens by disrupting cell wall synthesis or interfering with essential metabolic pathways.
- Antifungal Activity : Similar to other triazoles, this compound may inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to increased membrane permeability and cell death.
- Antitumor Activity : Some studies suggest that triazole-containing compounds can induce apoptosis in cancer cells through various signaling pathways.
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Antifungal | Inhibition of ergosterol biosynthesis | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of triazole compounds showed significant activity against Mycobacterium tuberculosis. The mechanism involved the inhibition of mycolic acid synthesis, crucial for bacterial cell wall integrity .
- Antifungal Properties : In vitro assays revealed that triazole derivatives exhibit potent antifungal activity against Candida species by inhibiting the enzyme lanosterol demethylase .
- Cancer Research : A recent investigation into the anticancer properties of triazole derivatives indicated their ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
